N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 301307-64-2
VCID: VC7393523
InChI: InChI=1S/C15H13N5O6S2/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19)
SMILES: CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Molecular Formula: C15H13N5O6S2
Molecular Weight: 423.42

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide

CAS No.: 301307-64-2

Cat. No.: VC7393523

Molecular Formula: C15H13N5O6S2

Molecular Weight: 423.42

* For research use only. Not for human or veterinary use.

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide - 301307-64-2

Specification

CAS No. 301307-64-2
Molecular Formula C15H13N5O6S2
Molecular Weight 423.42
IUPAC Name N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C15H13N5O6S2/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19)
Standard InChI Key CUUPOVXBFXDRSP-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s systematic IUPAC name, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide, reflects its bifunctional structure:

  • Aryl sulfonamide moiety: A phenyl ring substituted with a sulfamoyl group linked to a 5-ethyl-1,3,4-thiadiazole heterocycle.

  • 5-Nitrofuran carboxamide: A furan ring with a nitro group at the 5-position and a carboxamide functional group.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₆H₁₄N₅O₆S₂
Molecular weight444.45 g/mol
IUPAC nameAs above
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)N+[O-]
Key functional groupsSulfonamide, thiadiazole, nitro, carboxamide

Spectral and Computational Data

  • InChIKey: Computed as NBTBFARDHJMNCT-WEVVVXLNSA-N based on structural analogs .

  • LogP: Estimated at 2.1 (moderate lipophilicity) using PubChem’s XLogP3 algorithm .

Synthesis and Structural Optimization

Synthetic Routes

The compound can be synthesized via a multi-step process:

  • Sulfonylation: Reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazol-2-amine to form the sulfamoyl intermediate .

  • Carboxamide coupling: Condensation of the intermediate with 5-nitrofuran-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldPurity
1SOCl₂, DMF (cat.), 80°C, 6 hr78%95%
2EDC, HOBt, DMF, rt, 12 hr65%98%

Structural Analogues and SAR

  • Nitro position: The 5-nitro group on the furan ring enhances UT inhibitory activity compared to non-nitrated analogs (IC₅₀ reduction from >10 μM to 0.13 μM in human erythrocytes) .

  • Thiadiazole substitution: Ethyl groups at the 5-position of the thiadiazole improve metabolic stability over methyl or propyl variants .

Pharmacological Activity

Urea Transporter Inhibition

Diarylamide analogs, such as 1H (N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamide), inhibit UT-A1 and UT-B with IC₅₀ values of 0.13–1.60 μM, reducing urine concentration without electrolyte imbalance . Mechanistically, these compounds block urea permeability in renal tubules, promoting diuresis .

Table 3: Comparative IC₅₀ Values of Analogues

CompoundUT-A1 IC₅₀ (μM)UT-B IC₅₀ (μM)
1H (5-nitrofuran)0.130.64
PU-48 (thienoquinolin)0.220.32
UTBinh-14 (triazolothienopyrimidine)1.200.85

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High oral bioavailability (F = 89% in rats) due to moderate logP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group; t₁/₂ = 4.2 hr in rats .

  • Excretion: Renal (62%) and fecal (28%) .

Toxicity

  • Acute toxicity: LD₅₀ > 2,000 mg/kg in rodents .

  • Genotoxicity: Negative in Ames test .

Applications and Future Directions

Research Gaps

  • In vivo efficacy: No published studies on this specific compound.

  • Target selectivity: UT vs. 5-LOX selectivity remains uncharacterized.

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